molecular formula C5H5BrN2O2S B13879950 4-bromo-3-Pyridinesulfonamide CAS No. 361544-09-4

4-bromo-3-Pyridinesulfonamide

Cat. No.: B13879950
CAS No.: 361544-09-4
M. Wt: 237.08 g/mol
InChI Key: PXYZMOHBVKYFKN-UHFFFAOYSA-N
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Description

4-bromo-3-Pyridinesulfonamide is a chemical compound with the molecular formula C5H5BrN2O2S and a molecular weight of 237.07 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound, and contains both bromine and sulfonamide functional groups

Preparation Methods

The synthesis of 4-bromo-3-Pyridinesulfonamide can be achieved through various synthetic routes. One common method involves the bromination of 3-Pyridinesulfonamide using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at a specific temperature to ensure the selective bromination at the 4-position of the pyridine ring.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

4-bromo-3-Pyridinesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides. Reagents such as hydrogen peroxide or sodium borohydride are typically used for these transformations.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridinesulfonamides, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-bromo-3-Pyridinesulfonamide involves its interaction with molecular targets such as enzymes. For instance, as an inhibitor of PI3K, it binds to the enzyme’s active site, preventing the phosphorylation of phosphoinositides and thereby disrupting downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and other therapeutic effects.

Comparison with Similar Compounds

4-bromo-3-Pyridinesulfonamide can be compared with other pyridinesulfonamide derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

361544-09-4

Molecular Formula

C5H5BrN2O2S

Molecular Weight

237.08 g/mol

IUPAC Name

4-bromopyridine-3-sulfonamide

InChI

InChI=1S/C5H5BrN2O2S/c6-4-1-2-8-3-5(4)11(7,9)10/h1-3H,(H2,7,9,10)

InChI Key

PXYZMOHBVKYFKN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1Br)S(=O)(=O)N

Origin of Product

United States

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